Synthesis Efficiency: Ethyl 2-cyanopent-2-enoate Knoevenagel Condensation Yield vs. Related Analogs
Ethyl 2-cyanopent-2-enoate is synthesized in high yield via Knoevenagel condensation. A literature procedure using a recovered palladium catalyst in ethanol achieves a 96% yield after 18.0 hours [1]. A separate optimized method using ammonium acetate/acetic acid under Dean-Stark conditions for the closely related ethyl 2-cyano-3-ethyl-2-pentenoate provides an 86% yield . While not a direct head-to-head comparison, these yields are consistent and demonstrate a high level of synthetic accessibility for this scaffold, which is critical for cost-effective procurement and scale-up.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 96% |
| Comparator Or Baseline | Ethyl 2-cyano-3-ethyl-2-pentenoate: 86% |
| Quantified Difference | 10% higher |
| Conditions | Target: propanal + ethyl cyanoacetate, recovered Pd catalyst, ethanol, 18h. Comparator: 3-pentanone + ethyl cyanoacetate, ammonium acetate/acetic acid, Dean-Stark reflux. |
Why This Matters
High synthetic yields directly translate to lower production costs, reduced waste, and improved supply chain reliability, making it a more economical choice for large-scale research or industrial applications.
- [1] Molaid. 1-cyano-1-ethoxycarbonyl-1-butene | 144918-37-6. Accessed 2026. View Source
